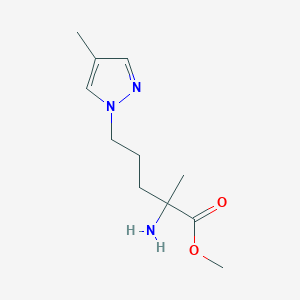![molecular formula C10H10ClN3S B13479579 3-[2-(4-chlorophenyl)ethyl]-1H-1,2,4-triazole-5-thiol](/img/structure/B13479579.png)
3-[2-(4-chlorophenyl)ethyl]-1H-1,2,4-triazole-5-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[2-(4-chlorophenyl)ethyl]-1H-1,2,4-triazole-5-thiol is a heterocyclic compound that contains a triazole ring, a thiol group, and a chlorophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(4-chlorophenyl)ethyl]-1H-1,2,4-triazole-5-thiol typically involves the reaction of 4-chlorophenylacetonitrile with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized with carbon disulfide and potassium hydroxide to yield the triazole-thiol compound. The reaction conditions often include refluxing in ethanol or another suitable solvent .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly .
Analyse Des Réactions Chimiques
Types of Reactions
3-[2-(4-chlorophenyl)ethyl]-1H-1,2,4-triazole-5-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form a disulfide bond.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents can be used.
Reduction: Sodium borohydride or other reducing agents can be employed.
Substitution: Nucleophiles such as amines or thiols can react with the chlorophenyl group.
Major Products Formed
Oxidation: Disulfide derivatives.
Reduction: Reduced triazole derivatives.
Substitution: Substituted triazole derivatives with various functional groups.
Applications De Recherche Scientifique
3-[2-(4-chlorophenyl)ethyl]-1H-1,2,4-triazole-5-thiol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly as enzyme inhibitors.
Industry: Utilized in the development of new materials with specific properties, such as corrosion resistance.
Mécanisme D'action
The mechanism of action of 3-[2-(4-chlorophenyl)ethyl]-1H-1,2,4-triazole-5-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, potentially inhibiting enzyme activity. The triazole ring can also interact with various biological targets, affecting cellular pathways and processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-[2-(4-chlorophenyl)ethyl]-1H-1,2,4-triazole-5-amine
- 3-[2-(4-chlorophenyl)ethyl]-1H-1,2,4-triazole-5-methanol
- 3-[2-(4-chlorophenyl)ethyl]-1H-1,2,4-triazole-5-carboxylic acid
Uniqueness
3-[2-(4-chlorophenyl)ethyl]-1H-1,2,4-triazole-5-thiol is unique due to the presence of the thiol group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The thiol group allows for the formation of disulfide bonds and interactions with metal ions, making this compound particularly useful in various applications .
Propriétés
Formule moléculaire |
C10H10ClN3S |
|---|---|
Poids moléculaire |
239.73 g/mol |
Nom IUPAC |
5-[2-(4-chlorophenyl)ethyl]-1,2-dihydro-1,2,4-triazole-3-thione |
InChI |
InChI=1S/C10H10ClN3S/c11-8-4-1-7(2-5-8)3-6-9-12-10(15)14-13-9/h1-2,4-5H,3,6H2,(H2,12,13,14,15) |
Clé InChI |
VACQRIDOWJKGOB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CCC2=NC(=S)NN2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[1-(Oxan-4-yl)ethenyl]boronic acid](/img/structure/B13479501.png)
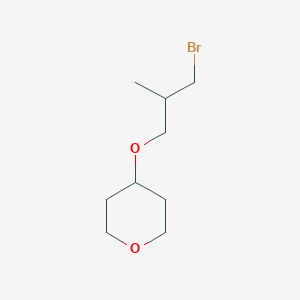

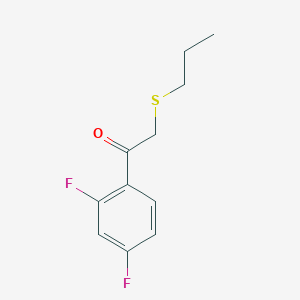
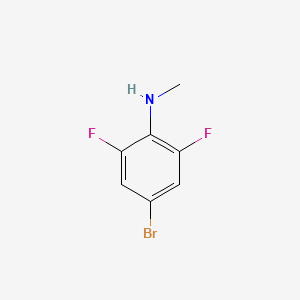
![6,8-Dichloroimidazo[1,2-a]pyrazine hydrochloride](/img/structure/B13479531.png)
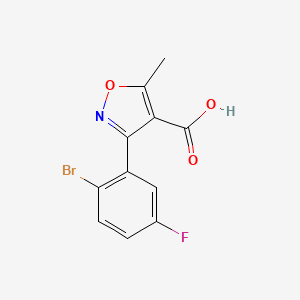
![Tert-butyl 2-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B13479539.png)
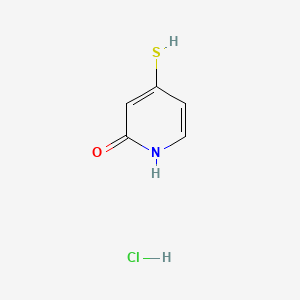
![[(1r,3r)-3-Aminocyclobutyl]methanesulfonamide hydrobromide, trans](/img/structure/B13479551.png)
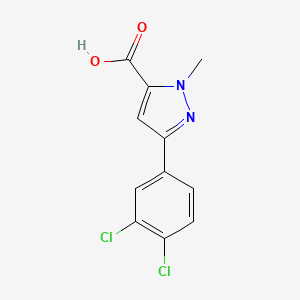
![6,6-Dimethylspiro[3.3]heptan-1-one](/img/structure/B13479556.png)

